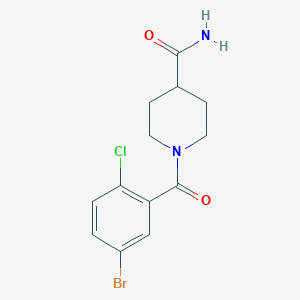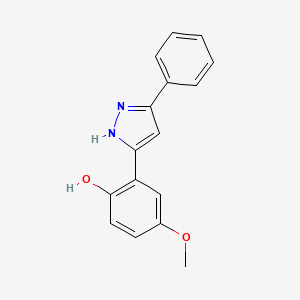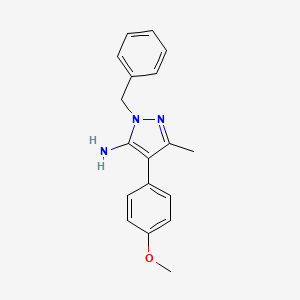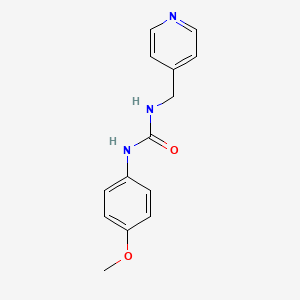![molecular formula C20H13Cl3N4O B5715053 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile is not yet fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways. It has also been shown to disrupt bacterial cell membranes, leading to its anti-microbial activity.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. It has also been found to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. In addition, its fluorescent properties make it useful for imaging and tracking biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile is its versatility in various scientific applications. It can be used as a therapeutic agent, a fluorescent probe, and a tool for studying biological processes. However, its limitations include its relatively low solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile. These include:
1. Further optimization of the synthesis method to improve yield and purity of the compound.
2. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation.
3. Exploration of the compound's fluorescent properties for use in biological imaging and tracking.
4. Elucidation of the compound's mechanism of action to better understand its biochemical and physiological effects.
5. Development of new derivatives of the compound with improved solubility and bioavailability.
6. Evaluation of the compound's potential as an anti-microbial agent against various pathogens.
Conclusion
In conclusion, this compound is a promising compound with unique properties and potential applications in various scientific fields. Its anti-cancer, anti-inflammatory, and anti-microbial properties, as well as its fluorescent properties, make it a versatile tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and imaging probe.
Méthodes De Synthèse
The synthesis of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 2,4,5-trichloronicotinonitrile to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has shown promise as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N4O/c21-17-16(10-24)19(23)26-20(18(17)22)27-25-11-13-6-8-15(9-7-13)28-12-14-4-2-1-3-5-14/h1-9,11H,12H2,(H,26,27)/b25-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLUYGJXDDDKFR-OPEKNORGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=C(C(=C(C(=N3)Cl)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=C(C(=C(C(=N3)Cl)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)






![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
